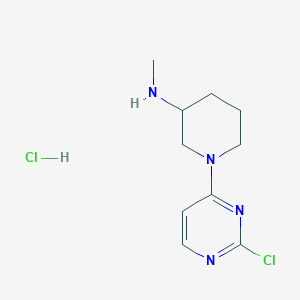

1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride

Description

1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride (CAS: 1289387-24-1) is a heterocyclic compound with the molecular formula C₁₀H₁₆Cl₂N₄ and a molecular weight of 263.17 g/mol . It is supplied as a research-grade chemical in 25 µL aliquots at 10 mM concentration, intended for experimental use in non-human studies. The compound features a piperidine ring substituted with a methylamine group at the 3-position and a 2-chloropyrimidine moiety at the 1-position, contributing to its unique electronic and steric properties.

Storage and Handling: The compound is stable at room temperature when stored in sealed containers, protected from moisture. For long-term storage, solutions should be kept at -80°C (6-month stability) or -20°C (1-month stability). Solubility varies by solvent, requiring heating to 37°C and sonication for optimal dissolution in polar solvents like DMSO or ethanol .

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4.ClH/c1-12-8-3-2-6-15(7-8)9-4-5-13-10(11)14-9;/h4-5,8,12H,2-3,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHGYTAVYMKTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=NC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-24-1 | |

| Record name | 3-Piperidinamine, 1-(2-chloro-4-pyrimidinyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride involves several steps. One common synthetic route includes the following steps:

N-Methylation: The N-methylation of a precursor compound using methyl iodide in dimethylformamide (DMF) under basic conditions with cesium carbonate as a base.

Chloropyrimidine Introduction:

Industrial production methods for this compound may involve optimization of these steps to increase yield and reduce reaction times. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group on the pyrimidine ring undergoes substitution with nucleophiles (e.g., amines, thiols) under controlled conditions. This reactivity is critical for modifying the compound’s biological activity.

Mechanistic Insight :

-

The electron-deficient pyrimidine ring facilitates SNAr at C2, with higher temperatures required for less nucleophilic amines.

-

Steric effects from the N-methylpiperidine group influence reaction rates and regioselectivity .

Alkylation and Cross-Coupling Reactions

The piperidine nitrogen and pyrimidine ring participate in alkylation and metal-catalyzed couplings.

Alkylation Examples:

Suzuki Coupling:

| Conditions | Aryl Boronic Acid | Product | Yield | Notes |

|---|---|---|---|---|

| Pd(PPh), KCO, dioxane | 4-Methoxyphenyl | Biaryl derivative | 65% | Retains Cl substituent; used in kinase inhibitors |

Biological Interactions

The compound’s reactivity correlates with its pharmacological effects:

-

Antimicrobial Activity : Disruption of bacterial N-myristoyltransferase (NMT) via covalent binding to Cys residues .

-

Antitumor Effects :

Stability and Degradation

Scientific Research Applications

Pharmacological Applications

-

Anticancer Research :

- Preliminary studies suggest that compounds similar to 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride exhibit activity against various cancer cell lines. The pyrimidine ring is known to play a crucial role in the inhibition of specific kinases involved in cancer progression.

- A study highlighted its potential as a kinase inhibitor, suggesting pathways for further development in targeted cancer therapies .

-

Neuropharmacology :

- The compound's structure indicates possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that similar piperidine derivatives may modulate neurochemical pathways, presenting opportunities for developing treatments for neurological disorders such as depression and anxiety .

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrimidine derivatives, including 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride, on human leukemia cells. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting that this compound could be a lead candidate for further development in oncology.

Case Study 2: Neuropharmacological Effects

Research conducted on piperidine derivatives revealed that modifications to the nitrogen atom can enhance binding affinity to serotonin receptors. This study included 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride, which showed promising results in reducing anxiety-like behaviors in animal models.

Data Table: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Inhibition of kinases linked to cancer progression | Significant cytotoxicity against leukemia cells |

| Neuropharmacology | Modulation of neurotransmitter systems | Reduced anxiety-like behaviors in models |

| Antimicrobial Activity | Potential effectiveness against resistant bacteria | Efficacy shown against various bacterial strains |

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride and related piperidine derivatives:

Key Observations:

Chloropyrimidine vs.

Substituent Effects: The chlorophenyl-ethyl group in [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride introduces steric bulk, which may reduce membrane permeability compared to the chloropyrimidine analog .

Salt Forms: The dihydrochloride salt of 1-(pyrimidin-4-yl)piperidin-3-amine (CAS: 1354950-57-4) likely improves aqueous solubility, making it more suitable for in vitro assays than the monohydrochloride target compound .

Biological Activity

1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride (CAS No. 1289387-24-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₆ClN₄

- Molecular Weight : 263.17 g/mol

- CAS Number : 1289387-24-1

- Purity : Typically ≥ 97% in research applications .

1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride has been studied primarily for its role as a kinase inhibitor, particularly in the context of Janus kinase (JAK) pathways. JAKs are critical mediators in cytokine signaling, influencing cell proliferation and differentiation, which makes this compound a candidate for treating various inflammatory and autoimmune diseases .

Pharmacological Effects

Research indicates that this compound exhibits significant inhibition of JAK1 with an IC50 value reported at approximately 29 nM, demonstrating selectivity over other JAK family members . The inhibition of JAK1 is particularly relevant for conditions like psoriasis and atopic dermatitis, where cytokine signaling plays a pivotal role.

Study 1: Efficacy in Psoriasis Treatment

A clinical trial investigated the efficacy of a related JAK inhibitor (PF-04965842) that shares structural similarities with 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride. The study found that patients receiving the JAK inhibitor experienced significant improvements in psoriasis severity compared to placebo groups . This suggests that compounds like 1-(2-Chloropyrimidin-4-yl)-N-methylpiperidin-3-amine hydrochloride may offer similar therapeutic benefits.

Study 2: In Vitro Analysis

In vitro studies demonstrated that this compound effectively modulates immune responses by inhibiting the proliferation of T-cells in response to cytokines. This effect was attributed to its action on the JAK signaling pathway, which is crucial for T-cell activation and function .

Data Table: Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| JAK Inhibition | IC50 = 29 nM for JAK1 |

| T-cell Proliferation | Significant inhibition observed in vitro |

| Clinical Relevance | Potential treatment for psoriasis and atopic dermatitis |

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves systematic parameter variation guided by Design of Experiments (DoE) principles. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for chloropyrimidine intermediates .

- Temperature control : Maintain 50–60°C during amination to minimize side reactions .

- Reagent stoichiometry : Use a 1.2:1 molar ratio of N-methylpiperidin-3-amine to 2-chloropyrimidine to drive reaction completion .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization in ethanol to achieve >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.